1-ethyl-4-[(4-phenylphenyl)methyl]piperazine
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Overview
Description
1-ethyl-4-[(4-phenylphenyl)methyl]piperazine is a compound belonging to the piperazine class of chemicals Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(4-phenylphenyl)methyl]piperazine typically involves the reaction of 1-ethylpiperazine with 4-bromobiphenyl under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the bromine-substituted carbon of the biphenyl compound, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(4-phenylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the biphenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or biphenylmethyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst in ethanol.
Substitution: Sodium hydride in THF or DMF as a base, with various electrophiles.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
1-ethyl-4-[(4-phenylphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential antihistamine and anti-allergic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(4-phenylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine receptors. The compound acts as an antagonist, binding to the receptor and preventing histamine from exerting its effects. This mechanism is similar to that of other antihistamine drugs, where the inhibition of histamine binding leads to a reduction in allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)phenylmethyl]piperazine: A derivative with a chlorine atom on the biphenyl ring, known for its antihistamine properties.
Clocinizine: An antihistamine drug with a similar piperazine structure.
Chlorcyclizine: Another antihistamine with a piperazine core, used for its anti-allergic effects.
Uniqueness
1-ethyl-4-[(4-phenylphenyl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperazine derivatives. Its ethyl and biphenylmethyl groups may influence its binding affinity and selectivity for certain receptors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-ethyl-4-[(4-phenylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-20-12-14-21(15-13-20)16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKBMBUPONWOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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